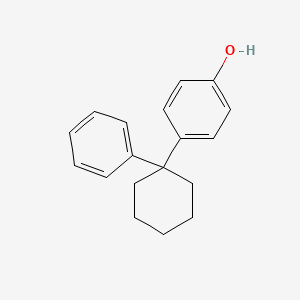

4-(1-苯基环己基)苯酚

描述

4-(1-Phenylcyclohexyl)phenol is a chemical compound with the molecular formula C18H20O . It has a total of 41 bonds, including 21 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, and 1 aromatic hydroxyl .

Synthesis Analysis

The synthesis of phenols, including 4-(1-Phenylcyclohexyl)phenol, can be achieved through various methods. These include substitution or oxidation reactions , and the ipso-hydroxylation of boronic acids . The latter method is considered an alternative route for the synthesis of phenols, which avoids many of the problems with previous approaches .Molecular Structure Analysis

The molecular structure of 4-(1-Phenylcyclohexyl)phenol consists of an aromatic ring producing an area of negative charge, a basic heterocyclic nitrogen ring bearing a localized positive charge, and a cycloalkyl ring which is lipophilic in character .Chemical Reactions Analysis

Phenols, including 4-(1-Phenylcyclohexyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They also undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .科学研究应用

催化不对称脱芳构化反应

酚衍生物在催化不对称脱芳构化(CADA)反应中至关重要,为构建高度官能化的环己二烯酮提供了一种有效的方法。这些反应对于克服合成化学中选择性和芳香性损失的挑战至关重要,从而扩展了创建复杂分子结构的工具包 (文婷·吴、黎明·张、& S. You,2016).

质子转移和自由基清除活性

对来自酚衍生物的席夫碱的研究揭示了它们在质子转移和自由基清除活性方面的潜力。这些特性表明在治疗剂和医药和食品工业中的成分中的应用,突出了酚衍生物超越其传统作用的多功能性 (Ç. A. Kaştaş 等人,2017).

金属表面上的选择性氢化

酚在金属表面(如 Pt(111) 和 Pd(111))上的选择性氢化证明了酚衍生物在材料科学中的重要性。这项研究提供了对吸附、解离和氢化过程的见解,这对于催化和材料加工中的应用至关重要 (高峰·李等人,2015).

非生物胁迫下植物中的作用

酚衍生物在植物对非生物胁迫的反应中起着至关重要的作用,多酚(如酚酸和黄酮类化合物)的合成增加。这种适应机制增强了植物应对环境限制的能力,为农业和环境科学提供了潜在的应用 (Anket Sharma 等人,2019).

水溶性酚类化合物的合成

对丹参中的 4-香豆酸:辅酶 A 连接酶 (4CL) 的研究揭示了其在水溶性酚类化合物生物合成中的作用。这些发现对药用质量有影响,并为合成酚衍生物以用于各种应用提供了一条途径 (舒娟·赵等人,2006).

高选择性加氢催化剂

酚衍生物已用于开发用于加氢反应的高活性和选择性催化剂,证明了酚基材料在化学合成和工业应用中的潜力 (Yong Wang 等人,2011).

作用机制

Phenol, a related compound, is a potent proteolytic agent. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . In high concentrations when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

安全和危害

未来方向

属性

IUPAC Name |

4-(1-phenylcyclohexyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c19-17-11-9-16(10-12-17)18(13-5-2-6-14-18)15-7-3-1-4-8-15/h1,3-4,7-12,19H,2,5-6,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXGYYJCNAJZDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B2645158.png)

![1-(4-Fluorophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2645162.png)

![2-Chloro-N-[(1-ethyltriazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B2645166.png)

![Propan-2-yl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2645167.png)

![6-Cyclopentyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2645168.png)

![6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B2645169.png)